4-BROMO-1H-INDOLE-2-BORONIC ACID PINACOL ESTER

描述

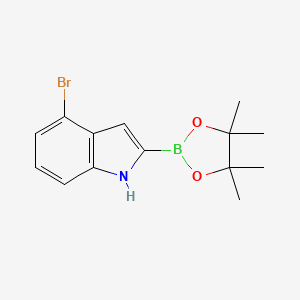

4-BROMO-1H-INDOLE-2-BORONIC ACID PINACOL ESTER is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a bromine atom at the 4th position and a dioxaborolane group at the 2nd position of the indole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1H-INDOLE-2-BORONIC ACID PINACOL ESTER typically involves the following steps:

Bromination: The indole ring is brominated at the 4th position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Borylation: The brominated indole is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

4-BROMO-1H-INDOLE-2-BORONIC ACID PINACOL ESTER undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

Oxidation: The boronic ester group can be oxidized to a hydroxyl group using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The bromine atom can be substituted with various nucleophiles, including amines, thiols, and alkoxides, to form corresponding substituted indoles.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water), and aryl/vinyl halide.

Oxidation: Hydrogen peroxide or sodium perborate, solvent (e.g., water or methanol).

Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., dimethylformamide), and base (e.g., triethylamine).

科学研究应用

Medicinal Chemistry

4-Bromo-1H-indole-2-boronic acid pinacol ester serves as a crucial building block in the synthesis of biologically active molecules. Its applications include:

- Anticancer Activity : Indole derivatives have demonstrated significant anticancer properties. This compound can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. It has been shown to inhibit specific protein kinases involved in cancer progression and modulate critical signaling pathways like PI3K/Akt and MAPK .

- Antibacterial Activity : The compound has been studied for its antibacterial properties, particularly against strains that produce β-lactamases, enzymes responsible for antibiotic resistance. Research indicates that boronic acids can enhance the efficacy of existing antibiotics against resistant bacterial strains .

Materials Science

In materials science, this compound is utilized in developing organic electronic materials, including:

- Organic Light-Emitting Diodes (OLEDs) : The unique electronic properties of indole derivatives make them suitable for applications in OLED technology.

- Organic Photovoltaics (OPVs) : The compound's ability to form stable films contributes to the efficiency of organic solar cells.

Chemical Biology

This compound is employed as a probe in biological studies, particularly in:

- Enzyme Inhibition Studies : Its structural features allow it to interact with enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

- Protein-Ligand Binding Studies : The compound's reactivity can be exploited to study interactions between proteins and ligands, facilitating drug discovery processes .

Chemical Reactions and Mechanisms

The compound undergoes various chemical reactions that enhance its utility:

Suzuki-Miyaura Coupling

This reaction involves coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, yielding biaryl or styrene derivatives. This reaction is pivotal in synthesizing complex organic molecules.

Oxidation Reactions

The boronic ester group can be oxidized to a hydroxyl group using agents like hydrogen peroxide or sodium perborate, expanding its reactivity profile for further chemical modifications.

Substitution Reactions

The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols), allowing for the creation of diverse substituted indoles.

Anticancer Research

A study demonstrated that derivatives of 4-bromoindole compounds could significantly inhibit growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This research highlights the potential for developing new anticancer therapies based on this compound's structure .

Antibiotic Resistance

Research on boronic acids has shown their effectiveness against β-lactamase-producing bacteria. A specific case study indicated that combining boronic acids with existing antibiotics restored their efficacy against resistant strains .

作用机制

The mechanism of action of 4-BROMO-1H-INDOLE-2-BORONIC ACID PINACOL ESTER depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The boronic ester group can form reversible covalent bonds with nucleophilic residues in the enzyme’s active site, such as serine or cysteine.

相似化合物的比较

Similar Compounds

- 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

- 4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Uniqueness

4-BROMO-1H-INDOLE-2-BORONIC ACID PINACOL ESTER is unique due to the presence of both a bromine atom and a boronic ester group on the indole ring. This combination allows for versatile chemical modifications and applications, making it a valuable compound in various fields of research and industry.

生物活性

4-Bromo-1H-indole-2-boronic acid pinacol ester is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications, and relevant case studies.

- Molecular Formula : C14H17BBrNO2

- Molecular Weight : 322.005 g/mol

- CAS Number : 1256358-97-0

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. The compound has been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Mechanisms of Action :

- Inhibition of Protein Kinases : Indole derivatives can inhibit specific protein kinases involved in cancer progression.

- Modulation of Signaling Pathways : They may affect pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Antibacterial Activity

Boronic acids, including this compound, have been studied for their antibacterial properties. Specifically, they have shown efficacy against certain strains of bacteria by targeting β-lactamases, enzymes that confer antibiotic resistance.

Case Study :

A study highlighted the effectiveness of boronic acids in overcoming Ambler class B β-lactamases, enhancing the activity of existing antibiotics against resistant bacterial strains .

Antiviral Activity

The antiviral potential of boronic acids has also been explored. They have been reported to interfere with viral replication processes, making them candidates for further investigation in antiviral drug development.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 4-bromoindole with pinacol boronate under specific catalytic conditions. This compound serves as a versatile building block in organic synthesis and medicinal chemistry.

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 60 | Microwave irradiation with Pd(PPh₃)₄ as catalyst |

| Boronate Formation | Moderate | Various conditions yielding indolylboronic acids |

Case Studies

-

Indole Derivatives in Cancer Treatment :

A study demonstrated that specific indole derivatives could induce apoptosis in breast cancer cells via mitochondrial pathways . The incorporation of boronic acid moieties enhanced the selectivity and potency of these compounds. -

Antibacterial Efficacy Against Drug-Resistant Strains :

Research showed that compounds containing boronic acid groups effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) by targeting β-lactamase enzymes .

属性

IUPAC Name |

4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BBrNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-10(16)6-5-7-11(9)17-12/h5-8,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQMOXKWQOAHNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681932 | |

| Record name | 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-97-0 | |

| Record name | 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。